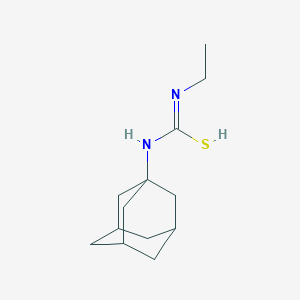

1-(1-Adamantyl)-3-ethylthiourea

Description

Properties

CAS No. |

25444-84-2 |

|---|---|

Molecular Formula |

C13H22N2S |

Molecular Weight |

238.39 g/mol |

IUPAC Name |

1-(1-adamantyl)-3-ethylthiourea |

InChI |

InChI=1S/C13H22N2S/c1-2-14-12(16)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H2,14,15,16) |

InChI Key |

NVTAWIMBGGTFBI-UHFFFAOYSA-N |

SMILES |

CCNC(=S)NC12CC3CC(C1)CC(C3)C2 |

Isomeric SMILES |

CCN=C(NC12CC3CC(C1)CC(C3)C2)S |

Canonical SMILES |

CCN=C(NC12CC3CC(C1)CC(C3)C2)S |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EATU; N-Ethyladamantylthiourea; EtAdaThiourea |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-(1-Adamantyl)-3-ethylthiourea has been explored for its potential as a drug candidate, particularly in the following areas:

Cholinesterase Inhibition

Thioureas, including this compound, have been studied for their ability to inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition is crucial in treating conditions such as Alzheimer's disease.

A study demonstrated that structurally similar thioureas could effectively inhibit human acetylcholinesterase and butyrylcholinesterase, suggesting that this compound could exhibit similar properties due to its structural analogies .

Antimalarial Activity

Thiourea derivatives have shown promise as antimalarial agents. Research indicates that compounds with thiourea functionalities can disrupt the life cycle of malaria parasites by inhibiting specific enzymatic pathways critical for their survival .

Soluble Epoxide Hydrolase Inhibition

Recent investigations have highlighted the potential of adamantane derivatives, including thioureas, as inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in various physiological processes, including inflammation and pain modulation. The ability of this compound to interact with sEH could lead to new therapeutic avenues for treating inflammatory diseases .

Data Tables

Study on Cholinesterase Inhibition

In a comparative study of various thioureas, this compound was found to possess significant inhibitory activity against cholinesterases. The study employed kinetic assays and molecular docking simulations to elucidate the binding interactions at the active site of the enzymes, demonstrating the compound's potential as a lead candidate for further development in neurodegenerative disease therapies .

Research on Antimalarial Properties

An experimental evaluation of several thiourea derivatives indicated that those containing adamantane groups exhibited enhanced antimalarial activity compared to their simpler counterparts. The mechanism was attributed to their ability to interfere with metabolic pathways essential for the parasite's survival .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethyl group in the target compound is smaller and less sterically hindered than aryl or heteroaryl substituents (e.g., 4-chlorophenyl or thiophene-oxadiazole). This likely reduces melting points compared to bulkier derivatives (e.g., 211–213°C for the oxadiazole-containing compound) .

- Synthesis Efficiency : The low yield (18.9%) of 1-(1-Adamantyl)-3-ethylthiourea contrasts with higher yields (42–65%) for derivatives with cyclic amines or aromatic substituents, suggesting challenges in ethylamine coupling or purification .

Crystallographic and Structural Insights

- Molecular Packing : X-ray studies of (Adamantan-1-yl)-3-(4-chlorophenyl)thiourea reveal intermolecular hydrogen bonds between the thiourea S and NH groups, stabilizing the crystal lattice . Similar interactions may occur in the ethyl derivative but with less rigidity due to the flexible ethyl chain.

- Hirshfeld Surface Analysis : For 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)thiourea, intermolecular interactions (e.g., C–H···S and π-stacking) dominate, contributing to high crystallinity . The ethyl analog’s simpler structure may reduce such interactions, affecting stability.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for 1-(1-Adamantyl)-3-ethylthiourea, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via coupling reactions between adamantylamine derivatives and thiocyanate or isothiocyanate reagents. For example, analogous adamantyl thioureas are prepared using coupling agents like phosphorus trifluoride in solvents such as DCM, with yields ranging from 40% to 63% depending on substituents and reaction time . Optimization of temperature (e.g., reflux conditions) and stoichiometry of reactants is critical to maximize yield. Extended reaction times (e.g., 4 hours) and purification via recrystallization (ethanol/water mixtures) are often employed .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1675 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns; adamantyl protons appear as sharp singlets (δ ~1.6–2.1 ppm), while ethyl and thiourea groups show distinct splitting .

- ESI-HRMS : Validates molecular ion peaks and purity .

Q. What challenges arise in achieving high-purity this compound?

- Answer : Common challenges include incomplete coupling reactions and byproduct formation. Purification via column chromatography or recrystallization (e.g., using ethanol) is necessary. Melting point analysis (e.g., 196°C for adamantyl derivatives) and TLC monitoring ensure purity .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular assembly of adamantyl thiourea derivatives?

- Answer : Hirshfeld surface analysis reveals that C–H···S and N–H···O interactions dominate crystal packing. For example, in 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, the dihedral angle between the adamantyl and aryl groups dictates hydrogen-bonding networks, with contributions from van der Waals forces (~60% of contacts) . Comparative studies of halogen-substituted derivatives show increased halogen bonding (e.g., Br···π interactions) in bromo-analogs .

Q. How do computational methods like DFT enhance the understanding of conformational stability in adamantyl thioureas?

- Answer : Density functional theory (DFT) optimizes geometric parameters and validates experimental data (e.g., bond lengths, angles). For 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, DFT calculations confirmed the planarity of the thiourea moiety and intramolecular hydrogen bonding (N–H···O=C), aligning with NMR and IR results .

Q. What structural modifications improve anti-tuberculosis activity in adamantyl thiourea analogs?

- Answer : Introducing heteroaryl groups (e.g., oxadiazole, pyrazole) enhances activity. For instance, 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (Compound 40) showed significant inhibition against M. tuberculosis (MIC = 2.5 µg/mL). Bulky substituents (e.g., tert-butyl in Compound 46) improve membrane permeability but may reduce solubility .

Q. How can contradictions in spectroscopic data for adamantyl thioureas be resolved?

- Answer : Discrepancies in NMR shifts (e.g., adamantyl proton environments) arise from solvent effects or crystallographic packing. Cross-validation with X-ray crystallography (e.g., C–S bond lengths) and computational modeling resolves such issues. For example, quantum chemical calculations explained anomalous IR peaks in halogenated derivatives .

Q. What role does the adamantyl group play in the compound’s stability and reactivity?

- Answer : The rigid adamantyl framework enhances thermal stability (high melting points >200°C) and steric shielding, reducing undesired side reactions. However, it may hinder solubility in polar solvents, necessitating DMSO or DMF for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.